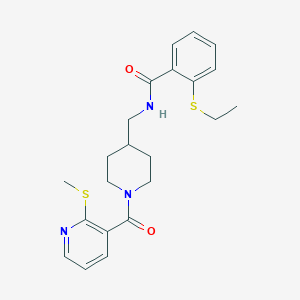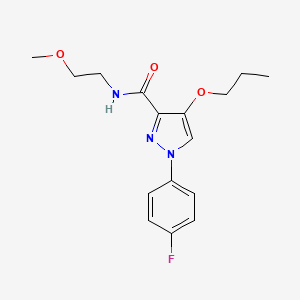![molecular formula C18H20N2O2 B2760555 4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034432-92-1](/img/structure/B2760555.png)
4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine is an organic compound that features a piperidine ring, a pyridine ring, and a tolyl group
科学的研究の応用
Synthesis and Molecular Structure
The synthesis and characterization of related pyridine derivatives, highlighting the importance of structural analysis in understanding the properties of these compounds, have been explored. For instance, the crystal and molecular structure of a similar compound, characterized by X-ray diffraction, reveals insights into intermolecular interactions and crystal packing, aiding in the understanding of its physical and chemical properties (Lakshminarayana et al., 2009).
Antimicrobial Activity
Research into pyridine derivatives has also included the evaluation of their antimicrobial properties. A study on new pyridine derivatives demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi, suggesting potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Novel Synthesis Methods
Efficient synthesis methods for compounds containing both piperidine and pyridine rings are crucial for their application in various fields, including pharmaceuticals. A report presents a simple method for synthesizing a compound with both these features, highlighting the potential for broader applications in organic synthesis (Zhang et al., 2020).
Potential in Antitumor Agents
The exploration of polymethoxylated fused pyridine ring systems for antitumor activity has shown promising results. Certain compounds exhibited a broad spectrum of antitumor activity against different tumor cell lines, including effectiveness against breast cancer and lung cancer cell lines, indicating the potential for developing new antitumor agents (Rostom, Hassan, & El-Subbagh, 2009).
Catalytic Applications
The catalytic N-alkylation of amines with primary alcohols over halide clusters, including compounds related to piperidine, suggests applications in chemical synthesis. This method enables selective N-methylation of piperidine, offering a pathway to synthesize N-methylpiperidine with high selectivity, which is significant for industrial synthesis processes (Kamiguchi et al., 2007).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.
Introduction of the Tolyl Group: The tolyl group is attached through Friedel-Crafts acylation, where an acyl chloride reacts with a toluene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.
Medicine:
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
- (3-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone
- (3-(Pyridin-4-yloxy)piperidin-1-yl)(p-tolyl)methanone
- (3-(Pyridin-4-yloxy)piperidin-1-yl)(phenyl)methanone
Uniqueness: 4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior compared to its analogs.
特性
IUPAC Name |
(2-methylphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-5-2-3-7-17(14)18(21)20-12-4-6-16(13-20)22-15-8-10-19-11-9-15/h2-3,5,7-11,16H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZMMQDTKIDIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)
![5-(5-fluoro-2-methoxyphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2760482.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-fluorobenzamide](/img/structure/B2760483.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
![ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2760487.png)
![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)


![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
